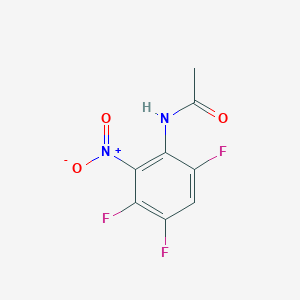

n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4,6-trifluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c1-3(14)12-7-5(10)2-4(9)6(11)8(7)13(15)16/h2H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJSFXVPIMWHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284590 | |

| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388-11-4 | |

| Record name | 388-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide chemical structure

An In-depth Technical Guide to N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, a fluorinated nitroaromatic compound of interest to researchers in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, safety protocols, and the scientific context for its application, moving beyond simple data presentation to explain the causality behind the methodologies.

Core Compound Profile and Significance

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide (CAS No: 388-11-4) is a substituted acetamide.[1][2] Its structure is characterized by a phenyl ring functionalized with three fluorine atoms, a nitro group (-NO2), and an acetamido group (-NHCOCH3). The strategic placement of these functional groups, particularly the electron-withdrawing fluorine and nitro groups, makes this molecule a valuable intermediate in organic synthesis.

The acetamido group serves as a protected amine. Acetylation is a common strategy to moderate the high reactivity of the amino group in anilines, preventing unwanted side reactions during subsequent transformations like electrophilic aromatic substitution.[3] Molecules with similar fluoronitrophenyl scaffolds have been investigated for various biological activities, including potential antibacterial applications, highlighting the relevance of this compound class in medicinal chemistry.[4]

Chemical Structure

Caption: General workflow for the acetylation of a substituted aniline.

Step-by-Step Methodology

This protocol is adapted from standard aniline acetylation procedures and should be performed by qualified personnel. [5][6][7]

-

Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer.

-

Dissolution: Add the precursor, 3,4,6-Trifluoro-2-nitroaniline (1 equivalent), to the flask. Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aniline). Stir until the solid is fully dissolved.

-

Reagent Addition: Slowly add acetic anhydride (1.2 equivalents) to the solution. If the reaction is slow, a few drops of concentrated sulfuric acid can be cautiously added as a catalyst. [6]4. Reaction: Stir the mixture at room temperature for 12-18 hours. [5][6]The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Isolation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water. This will cause the product to precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with several portions of cold water to remove residual acetic acid and other water-soluble impurities.

-

Drying: Dry the purified N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide crystals under vacuum.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and melting point determination.

Safety, Handling, and Storage

Working with N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide requires adherence to strict safety protocols due to its potential hazards.

Hazard Identification

-

Harmful: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [1]* Irritant: It may cause skin, eye, and respiratory irritation. [8][9]

Self-Validating Safety Protocol

-

Engineering Controls: All handling of this compound, especially in powdered form, must be conducted within a certified chemical fume hood to prevent inhalation. [1]An accessible safety shower and eye wash station are mandatory. [10]2. Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [1][9] * Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. [1][8] * Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. [8][9] * Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. [1][8]4. Storage and Stability:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [1] * Incompatibilities: Avoid strong oxidizing agents, heat, flames, and sparks. [1] * Hazardous Decomposition: Combustion may produce toxic gases such as carbon monoxide, nitrogen oxides, and hydrogen fluoride. [1]5. Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses. [1][8]

-

Conclusion

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a specialized chemical intermediate whose value lies in its unique combination of functional groups. The trifluoro-nitrophenyl core provides a scaffold for further synthetic elaboration, while the acetamide serves as a protected amine, allowing for controlled, regioselective reactions. This guide has provided a framework for its synthesis based on established chemical principles and outlined a robust, self-validating safety protocol for its handling. For researchers in medicinal chemistry and materials science, understanding the properties and synthesis of such building blocks is fundamental to the development of novel and complex molecular architectures.

References

- Application Notes and Protocols for the Acetyl

- Acetylation reaction of aniline to acetanilide. Unknown Source.

- N-(3,4,6-trifluoro-2-nitro-phenyl)acetamide. Chemsrc.

- 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.

- A Convenient Laboratory Prepar

- Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.

- MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Capot Chemical.

- N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. Fluorochem.

- SAFETY D

- Safety D

- Safety D

- N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central.

- Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com.

- Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed.

Sources

- 1. CAS#:388-11-4 | N-(3,4,6-trifluoro-2-nitro-phenyl)acetamide | Chemsrc [chemsrc.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. ias.ac.in [ias.ac.in]

- 4. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide: A Technical Overview of its Physical Properties for Research and Development

For Immediate Release

This technical guide provides a comprehensive overview of the known physical properties of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, a fluorinated nitroaromatic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document collates available data on its physicochemical characteristics and outlines general experimental protocols for their determination.

Core Physical Properties

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, with the CAS number 388-11-4, is a solid compound at room temperature.[1] Its chemical structure, featuring a trifluorinated and nitrated phenyl ring attached to an acetamide group, suggests potential applications as a synthetic intermediate in the development of novel therapeutic agents. While experimental data for some properties are limited, the following table summarizes the key physical characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃N₂O₃ | [1] |

| Molecular Weight | 234.13 g/mol | [1] |

| Density | 1.592 g/cm³ | |

| Boiling Point | 359.6 °C at 760 mmHg | |

| Melting Point | Not explicitly available. Listed as "N/A". | |

| Solubility | Data not available. | |

| Appearance | Solid (form not specified) |

Experimental Protocols

General Protocol for Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3] The following is a generalized protocol for melting point determination using a capillary melting point apparatus.

Materials:

-

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide (finely powdered and dry)[2]

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)[2]

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[2] If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[3][4]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 1-2 mm.[3][4]

-

Determination:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[5]

-

For an unknown compound, a rapid initial determination can be performed by heating at a fast rate (e.g., 10-20 °C/min) to find an approximate melting range.[5]

-

For a precise measurement, start heating at a slow rate (approximately 2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[5]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4]

-

-

Data Recording: Report the melting point as a range of these two temperatures. For a pure compound, this range should be narrow (0.5-1.0 °C).

Potential Research Workflow

While specific biological activities for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide have not been reported, related acetamide derivatives have shown promise as antioxidant, anti-inflammatory, and anticancer agents.[6][7] The following diagram illustrates a general workflow for the investigation of a novel compound like N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide in a drug discovery context.

Caption: A generalized workflow for novel compound investigation in drug discovery.

This technical guide serves as a foundational resource for researchers working with N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. Further experimental investigation is required to fully characterize its physical and biological properties.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chm.uri.edu [chm.uri.edu]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide: A Core Building Block for Advanced Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical overview of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, CAS Number 388-11-4. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic specifications to deliver field-proven insights into the compound's synthesis, reactivity, and strategic applications. We will explore its role as a critical intermediate in the construction of complex heterocyclic systems, particularly those relevant to modern kinase inhibitor development. The causality behind experimental choices, detailed protocols, and safety considerations are discussed to provide a self-validating framework for its use in the laboratory.

Introduction and Strategic Importance

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a highly functionalized aromatic compound whose strategic value lies in the precise arrangement of its reactive groups. The interplay between the electron-withdrawing nitro group, the nucleophilic acetamido group, and the trifluorinated phenyl ring makes it a uniquely versatile precursor for multi-step organic synthesis.

Its primary utility is as a masked ortho-phenylenediamine. The nitro and acetamido groups are positioned for subsequent transformation into a 1,2-diaminobenzene scaffold. This scaffold is the foundational core for a vast array of heterocyclic compounds, most notably benzimidazoles, which are privileged structures in medicinal chemistry.[1] The fluorine atoms enhance the molecule's utility by modulating physicochemical properties such as lipophilicity and metabolic stability in the final target molecules, a common strategy in modern drug design.[2][3] This guide elucidates the path from this intermediate to high-value pharmaceutical targets.

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties is presented below. This data is essential for reaction planning, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 388-11-4 | [4][5] |

| Molecular Formula | C₈H₅F₃N₂O₃ | [4][5] |

| Molecular Weight | 234.13 g/mol | [5] |

| Density | 1.592 g/cm³ | [5] |

| Boiling Point | 359.6 °C at 760 mmHg | [5] |

| Synonyms | 2-Acetamido-1-nitro-3,5,6-trifluorobenzene, N-Acetyl 2-nitro-3,4,6-trifluoroaniline | [5] |

| Appearance | Typically a solid (specific color not consistently reported) | N/A |

| Purity | Commonly available at ≥95% | [4] |

Analytical Characterization (Predicted)

-

¹H NMR Spectroscopy:

-

Acetamide CH₃: An expected sharp singlet between δ 2.2-2.3 ppm.[6]

-

Acetamide NH: A broad singlet, typically between δ 10.2-10.4 ppm, whose chemical shift can be sensitive to solvent and concentration.[6]

-

Aromatic CH: A single aromatic proton will be present. Due to coupling with three adjacent fluorine atoms (¹⁹F), this signal will appear as a complex multiplet, likely a doublet of triplets or a triplet of doublets, in the region of δ 7.0-8.0 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl C=O: Expected in the δ 168-170 ppm range.[6]

-

Acetamide CH₃: Expected around δ 25 ppm.[6]

-

Aromatic Carbons: Eight distinct signals are expected. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. Carbons two or three bonds away will show smaller couplings. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the acetamido group (C-NH) will be shifted downfield.

-

Synthesis and Manufacturing Pathway

The most direct and industrially viable synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide involves the acetylation of its corresponding aniline precursor. This reaction is a robust and high-yielding transformation.

Causality of Experimental Design: The choice of acetic anhydride as the acetylating agent is deliberate. It is inexpensive, highly reactive, and the only byproduct is acetic acid, which can often serve as the reaction solvent.[7] This simplifies the reaction setup and workup. The reaction proceeds via nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the anhydride, followed by the elimination of an acetate leaving group. Using acetic acid as a solvent ensures the reactants are fully solvated and can facilitate the reaction without introducing competing nucleophiles.[7]

Chemical Reactivity and Strategic Transformations

The synthetic utility of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is defined by the selective manipulation of its functional groups. The primary transformation is the reduction of the nitro group to an amine, unmasking the ortho-phenylenediamine functionality.

4.1 Nitro Group Reduction: The Gateway Reaction The conversion of the aromatic nitro group to a primary amine is one of the most reliable and widely used transformations in organic chemistry.[2]

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method.[8] It is often the preferred method for its high yield and simple workup (catalyst filtration). A key consideration is that standard Pd/C can sometimes cause dehalogenation (removal of fluorine); however, with fluoroaromatics, this is generally less problematic than with chloro- or bromo-aromatics.

-

Metal-Acid Systems: Reagents like Tin(II) chloride (SnCl₂) in acidic media (e.g., HCl) or iron powder in acetic acid are classic, robust methods that are tolerant of many other functional groups.[8] These are particularly useful when catalytic hydrogenation is not feasible due to equipment limitations or catalyst poisoning.

4.2 Cyclocondensation to Benzimidazoles The resulting N-(2-Amino-3,4,6-trifluorophenyl)acetamide is a primed precursor for the Phillips condensation. Reaction with a carboxylic acid (or its derivative) or an aldehyde under acidic conditions promotes cyclization to form the benzimidazole ring system.[1][9] This reaction provides a direct entry into a class of compounds extensively explored for biological activity.

Applications in Drug Development: A Precursor to Kinase Inhibitors

While N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is not itself a therapeutic agent, it serves as a crucial building block for molecules that are. Its primary application lies in the synthesis of complex heterocyclic compounds designed to interact with biological targets, most notably protein kinases.[3]

Protein kinases are a class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[3] Small molecule kinase inhibitors have revolutionized oncology, and many approved drugs and clinical candidates feature intricate heterocyclic cores.[10]

The fluorinated benzimidazole scaffold, readily accessible from the title compound, is a common feature in many potent kinase inhibitors. The acetamide group can be retained as a key hydrogen-bonding moiety or further modified, while the fluorinated ring provides a site for tuning the drug's pharmacokinetic profile. For example, complex acetamide-bearing molecules have been developed as potent and selective inhibitors for targets like Aurora Kinase B and FMS-like Tyrosine Kinase 3 (FLT3).[11][12] The synthesis of such complex molecules often relies on the availability of highly functionalized and correctly substituted intermediates like N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and subsequent transformation of the title compound.

Protocol 1: Synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

-

Rationale: This protocol employs a standard acetylation of a substituted aniline using acetic anhydride in an acetic acid solvent system, a method known for its reliability and straightforward execution.[7]

-

Materials:

-

3,4,6-Trifluoro-2-nitroaniline (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Glacial Acetic Acid

-

Ice-cold water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and vacuum filtration setup.

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4,6-Trifluoro-2-nitroaniline in a minimal amount of glacial acetic acid (approx. 5-10 mL per gram of aniline).

-

Slowly add acetic anhydride (1.2 equivalents) to the stirred solution at room temperature. An exotherm may be observed.

-

Heat the reaction mixture to a gentle reflux (approx. 100-110 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into a beaker containing a large volume of ice-cold water while stirring vigorously. This will precipitate the product.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the filtrate is neutral (to remove residual acetic acid).

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

-

Protocol 2: Reduction of the Nitro Group to N-(2-Amino-3,4,6-trifluorophenyl)acetamide

-

Rationale: This protocol uses Tin(II) chloride dihydrate, a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of an amide functionality.[8]

-

Materials:

-

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (or Ethyl Acetate)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

In a round-bottom flask, suspend N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide in ethanol (approx. 10-15 mL per gram).

-

Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

-

Heat the mixture to reflux (approx. 70-80 °C).

-

While refluxing, slowly add concentrated HCl dropwise. The reaction is often exothermic and the mixture may become a clear solution.

-

Continue refluxing for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

-

Dilute the residue with water and cool in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude N-(2-Amino-3,4,6-trifluorophenyl)acetamide, which can be purified further by recrystallization or column chromatography if necessary.

-

Safety and Handling

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is classified as a hazardous substance and must be handled with appropriate precautions.[4]

-

Health Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents, heat, sparks, and open flames.[5]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its carefully arranged functional groups provide a pre-packaged solution for accessing the highly sought-after fluorinated ortho-phenylenediamine core. Understanding the logic behind its synthesis, its key downstream transformations, and its strategic role in the construction of complex pharmacophores like kinase inhibitors allows researchers to fully leverage its potential in drug discovery programs. The protocols and data provided herein offer a robust foundation for the confident and effective application of this valuable building block.

References

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central, National Institutes of Health. Available at: [Link]

-

Reduction of nitro compounds. Wikipedia. Available at: [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

N-(3,4,6-trifluoro-2-nitro-phenyl)acetamide. Chemsrc. Available at: [Link]

-

Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. Available at: [Link]

-

Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. DergiPark. Available at: [Link]

-

N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central, National Institutes of Health. Available at: [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

13C NMR Spectroscopy. Thieme. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed, National Institutes of Health. Available at: [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

- Process for producing N-acylnitroaniline derivative. Google Patents.

-

2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. ACS Figshare. Available at: [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. Available at: [Link]

-

Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

-

The selectivity of protein kinase inhibitors: a further update. PubMed Central, National Institutes of Health. Available at: [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. Available at: [Link]

-

Protein Kinase Inhibitors. LiverTox, National Institutes of Health. Available at: [Link]

Sources

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CAS#:388-11-4 | N-(3,4,6-trifluoro-2-nitro-phenyl)acetamide | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acs.figshare.com [acs.figshare.com]

What is n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide?

An In-depth Technical Guide to N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Abstract

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, with CAS Number 388-11-4, is a fluorinated nitroaromatic compound.[1] Its structural features, combining a trifluorinated phenyl ring with nitro and acetamido groups, make it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, potential applications in research and drug development, and essential safety and handling information. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a chemical building block with specific physicochemical properties.[1] These properties are crucial for its handling, storage, and application in further chemical reactions. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

| Property | Value |

| CAS Number | 388-11-4[1][2] |

| Molecular Formula | C₈H₅F₃N₂O₃[1][2] |

| Molecular Weight | 234.13 g/mol [2] |

| Density | 1.592 g/cm³[2] |

| Boiling Point | 359.6°C at 760 mmHg[2] |

| Flash Point | 171.3°C[2] |

| Exact Mass | 234.02500 u[2] |

| Purity | ≥95%[1][3] |

| IUPAC Name | N-(3,4,6-trifluoro-2-nitrophenyl)acetamide[1] |

| Synonyms | 2-Acetamido-1-nitro-3,5,6-trifluorobenzene, N-Acetyl 2-nitro-3,4,6-trifluoroaniline[2] |

| InChI Key | CAJSFXVPIMWHPO-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(=O)NC1=C(F)C=C(F)C(F)=C1--INVALID-LINK--[O-][1] |

Synthesis and Experimental Protocols

The synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is typically achieved through the acetylation of its corresponding aniline precursor, 3,4,6-Trifluoro-2-nitroaniline. This reaction is a standard procedure in organic synthesis for the formation of an amide bond from an amine.

Proposed Synthesis Pathway

The most direct route involves the reaction of 3,4,6-Trifluoro-2-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst. The general transformation is depicted below.

Caption: Proposed synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

Detailed Experimental Protocol

This protocol is based on general methods for the acetylation of anilines.

Objective: To synthesize N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide from 3,4,6-Trifluoro-2-nitroaniline.

Materials:

-

3,4,6-Trifluoro-2-nitroaniline (1 equivalent)

-

Acetic anhydride (1.2 equivalents)

-

Glacial acetic acid (as solvent)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,6-Trifluoro-2-nitroaniline (1 eq.) in glacial acetic acid.

-

To this solution, add acetic anhydride (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture continuously at room temperature for approximately 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with copious amounts of deionized water to remove any residual acid.

-

Dry the purified product under vacuum.

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to achieve higher purity.

Applications in Research and Drug Development

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules.[3] The presence of multiple reactive sites—the nitro group which can be reduced to an amine, and the fluorinated aromatic ring which can undergo nucleophilic substitution—makes it a versatile precursor.

The incorporation of fluorine and nitro groups into organic molecules is a common strategy in medicinal chemistry and agrochemical design.[4] Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitroaniline moiety is a precursor to benzimidazoles and other heterocyclic systems of pharmaceutical importance. While specific biological activities for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide are not extensively documented, structurally related compounds have shown potential. For example, various substituted N-phenylacetamide derivatives have been investigated for antitubercular and antibacterial activities.[5][6]

Caption: Logical relationships of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

Safety and Handling

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is classified as a hazardous substance and requires careful handling.[2]

Hazard Identification:

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Store in a tightly closed container in a cool, dry place.[2]

-

Keep away from heat, sparks, and open flames.[2]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][2]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[1][2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Incompatible Materials:

-

Strong oxidizing agents.[2]

Hazardous Combustion Products:

-

Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen fluoride.[2]

Conclusion

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible and valuable tool for synthetic chemists. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature. Further research into the derivatization of this molecule could lead to the discovery of novel compounds with significant biological or material science applications.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. CAS#:388-11-4 | N-(3,4,6-trifluoro-2-nitro-phenyl)acetamide | Chemsrc [chemsrc.com]

- 3. N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, CasNo.388-11-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated aromatic compound with potential applications as a chemical intermediate in various research and development settings. This technical guide provides a summary of its known chemical and physical properties. At present, there is a notable absence of published literature detailing the biological activity of this specific compound.

Chemical and Physical Properties

The fundamental properties of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide are summarized below. This data is compiled from publicly available sources from chemical suppliers.

| Property | Value |

| CAS Number | 388-11-4 |

| Molecular Formula | C₈H₅F₃N₂O₃ |

| Molecular Weight | 234.13 g/mol |

| Density | 1.592 g/cm³[1] |

| Boiling Point | 359.6 °C at 760 mmHg[1] |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis

A general synthetic approach is proposed in the workflow diagram below. It is important to note that specific reaction conditions, such as the choice of solvent, acylating agent, catalyst, temperature, and reaction time, would require optimization for this particular substrate.

Caption: A generalized workflow for the synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

Experimental Protocols

As of the latest literature review, specific, validated experimental protocols for the synthesis, purification, and analysis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide have not been published in peer-reviewed journals. Researchers interested in working with this compound would need to develop and validate their own methods, likely adapting procedures used for structurally similar compounds.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals no published studies on the biological activity of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. Consequently, there is no data available regarding its mechanism of action, potential therapeutic targets, or effects on any signaling pathways. The absence of such information suggests that this compound may be a novel or relatively unexplored molecule in the context of drug discovery and development.

Conclusion

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a chemical entity with defined physical and chemical properties. However, its biological profile remains uncharacterized in the public domain. For researchers and professionals in drug development, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its biological effects would be novel. Future research would be required to elucidate any potential therapeutic applications, mechanisms of action, and its role, if any, in biological signaling pathways.

References

In-depth Technical Guide: N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Abstract

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated aromatic nitro compound with potential applications in medicinal chemistry and materials science. This document provides a technical overview of its chemical properties, a postulated synthetic route, and safety information. Due to a lack of specific published research on its discovery and biological applications, this guide also draws upon established chemical principles and data from closely related analogues to provide a comprehensive, albeit theoretical, framework.

Chemical and Physical Properties

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, with the CAS number 388-11-4, is a solid organic compound.[1] Its structure is characterized by a phenyl ring substituted with three fluorine atoms, a nitro group, and an acetamide group. The presence of multiple functional groups suggests its potential as a versatile chemical intermediate.

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C8H5F3N2O3 | [1] |

| Molecular Weight | 234.132 g/mol | [1] |

| Density | 1.592 g/cm³ | [1] |

| Boiling Point | 359.6 °C at 760 mmHg | [1] |

| Flash Point | 171.3 °C | [1] |

| Appearance | Not Available | |

| Melting Point | Not Available | |

| Solubility | Not Available |

Postulated Synthesis

While a specific documented synthesis for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide was not identified in the reviewed literature, a plausible synthetic route can be postulated based on standard organic chemistry reactions for analogous compounds. A common method for the preparation of acetamides is the acetylation of the corresponding aniline.

The proposed synthesis would involve the acetylation of 3,4,6-trifluoro-2-nitroaniline using acetic anhydride or acetyl chloride.

Figure 1. Postulated synthetic workflow for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

Theoretical Experimental Protocol

The following is a generalized, theoretical protocol for the synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,6-trifluoro-2-nitroaniline in a suitable solvent such as glacial acetic acid or an inert aprotic solvent like dichloromethane.

-

Reagent Addition: Slowly add a slight molar excess of acetic anhydride or acetyl chloride to the stirred solution at room temperature. If using acetyl chloride, a base such as triethylamine or pyridine may be required to neutralize the HCl byproduct.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, the reaction mixture would be poured into cold water to precipitate the crude product.

-

Purification: The precipitate would be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Spectroscopic Characterization (Anticipated)

The structure of the synthesized N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide would be confirmed using standard spectroscopic techniques. The expected data is summarized in Table 2.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons of the acetamide group and signals in the aromatic region for the single phenyl proton. A broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon, and distinct signals for the fluorinated and substituted carbons of the aromatic ring. |

| ¹⁹F NMR | Three distinct signals corresponding to the three fluorine atoms on the phenyl ring, with characteristic coupling patterns. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), N-H bend (amide II), C-N stretch, NO₂ stretches (symmetric and asymmetric), and C-F stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C8H5F3N2O3). |

Biological Activity and Applications

Currently, there is no specific information available in the scientific literature regarding the discovery, biological activity, or applications of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. However, the general class of nitrophenyl acetamide derivatives has been investigated for various biological activities. For instance, some fluorinated nitrophenyl acetamide derivatives have been explored as potential antimicrobial and antitubercular agents. The presence of the trifluoro and nitro functionalities in the target molecule suggests that it could be a candidate for similar biological screening studies.

Safety and Handling

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is listed as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

An In-depth Technical Guide on N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data, synthesis protocols, and biological activity studies for N-(3,4,6-trifluoro-2-nitrophenyl)acetamide. This guide, therefore, provides the confirmed IUPAC name and fundamental physicochemical properties of the target compound. To fulfill the core requirements of a technical document, it further presents generalized experimental protocols and discusses the biological activities of structurally related N-phenylacetamide derivatives. This information is intended to serve as a foundational resource for researchers.

Core Compound Identification and Properties

The compound of interest is identified by the following nomenclature and chemical properties.

| Property | Value | Source |

| IUPAC Name | N-(3,4,6-trifluoro-2-nitrophenyl)acetamide | [1] |

| Synonyms | 2-Acetamido-1-nitro-3,5,6-trifluorobenzene, N-Acetyl 2-nitro-3,4,6-trifluoroaniline | [2] |

| CAS Number | 388-11-4 | [1] |

| Molecular Formula | C₈H₅F₃N₂O₃ | [1][2] |

| Molecular Weight | 234.13 g/mol | [2] |

| Density | 1.592 g/cm³ | [2] |

| Boiling Point | 359.6 °C at 760 mmHg | [2] |

| Melting Point | Not Available |

General Synthesis of N-Phenylacetamide Derivatives

The synthesis of N-phenylacetamide derivatives, including potentially N-(3,4,6-trifluoro-2-nitrophenyl)acetamide, typically proceeds via the acylation of the corresponding substituted aniline. A common and established method involves the reaction of the aniline with an acetylating agent such as acetic anhydride or an acyl chloride.

Generalized Experimental Protocol: Acetylation of a Substituted Aniline

This protocol outlines a general procedure for the synthesis of N-phenylacetamides. The specific starting material for the target compound would be 3,4,6-trifluoro-2-nitroaniline.

Materials:

-

Substituted Aniline (e.g., 3,4,6-trifluoro-2-nitroaniline)

-

Acetic Anhydride or Acetyl Chloride

-

Glacial Acetic Acid (as solvent, optional)

-

A weak base (e.g., Sodium Acetate, if using acetyl chloride)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: The substituted aniline is dissolved in a suitable solvent, such as glacial acetic acid.

-

Acetylation: Acetic anhydride is added to the solution. The mixture is typically stirred and may be gently heated to facilitate the reaction. Alternatively, if using acetyl chloride, a weak base like sodium acetate is often added to neutralize the HCl byproduct.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude N-phenylacetamide derivative.

-

Isolation: The solid product is collected by vacuum filtration and washed with water to remove any remaining acid and other water-soluble impurities.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, commonly ethanol, to yield the pure N-phenylacetamide.

Synthesis Workflow Diagram

References

In-depth Technical Guide: N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated nitroaromatic compound. This document provides a summary of its known synonyms, chemical identifiers, and fundamental physicochemical properties based on publicly available data. Following a comprehensive literature and database review, it has been determined that there is a significant lack of published research on the specific applications, biological activity, and associated experimental protocols for this compound. Consequently, this guide focuses on the foundational chemical information. While related compounds show utility as synthetic intermediates in pharmaceutical and agrochemical research, similar data for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is not currently available in the public domain.

Chemical Identity and Synonyms

The primary identifier for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is its Chemical Abstracts Service (CAS) number: 388-11-4.[1][2] This compound is also known by several other names.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | N-(3,4,6-trifluoro-2-nitrophenyl)acetamide[1] |

| CAS Number | 388-11-4[1][2] |

| Synonym 1 | 2-Acetamido-1-nitro-3,5,6-trifluorobenzene |

| Synonym 2 | N-Acetyl 2-nitro-3,4,6-trifluoroaniline |

| Molecular Formula | C8H5F3N2O3[1] |

| InChI Key | CAJSFXVPIMWHPO-UHFFFAOYSA-N[1] |

| MDL Number | MFCD11504834[1] |

Physicochemical Properties

The basic physicochemical properties of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide have been reported by various chemical suppliers.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 234.13 g/mol |

| Density | 1.592 g/cm³ |

| Boiling Point | 359.6 °C at 760 mmHg |

| Flash Point | 171.3 °C |

Research Context and Applications

An extensive search of scientific literature and patent databases did not yield specific research applications, experimental protocols, or biological data for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. The compound is listed in several chemical supplier catalogs, suggesting its availability for research purposes, but its actual use in published studies is not documented.

For context, related nitroaromatic compounds are recognized for their utility as versatile synthetic intermediates. For instance, other trifluoro-nitro-substituted phenylacetamides are used in the synthesis of new drug candidates and have potential applications in the development of specialized materials. Specifically, trifluoro-nitrobiphenyl compounds serve as key intermediates in the production of agrochemicals like the fungicide Fluxapyroxad. However, no such specific applications have been documented for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide itself.

Signaling Pathways and Experimental Workflows

Due to the absence of published research detailing the biological or chemical activities of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, there are no known signaling pathways, experimental workflows, or logical relationships to visualize. The creation of Graphviz diagrams as requested is therefore not possible.

Conclusion

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a well-characterized chemical entity with known synonyms and basic physical properties. However, there is a notable absence of publicly available research on its use in scientific applications. For professionals in drug development and other scientific fields, this compound represents a potential building block whose utility is yet to be explored and documented in the scientific literature. Further research would be required to determine its potential biological activities, synthetic applications, and any associated signaling pathways or mechanisms of action.

References

An In-depth Technical Guide on 2-Acetamido-1-nitro-3,5,6-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-1-nitro-3,5,6-trifluorobenzene, also known as N-(3,4,6-trifluoro-2-nitrophenyl)acetamide, is a fluorinated aromatic compound with potential applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of fluoro, nitro, and acetamido groups on the benzene ring suggests a unique chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the known properties, proposed synthesis and analysis methodologies, and potential biological relevance of this compound, based on available data and studies of structurally related molecules.

Core Properties

A summary of the key physical and chemical properties of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene is presented in Table 1.

Table 1: Physicochemical Properties of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃N₂O₃ | [1] |

| Molecular Weight | 234.13 g/mol | [1] |

| CAS Number | 388-11-4 | [2] |

| Appearance | Not specified (likely a solid) | |

| Density | 1.592 g/cm³ | [1] |

| Boiling Point | 359.6 °C at 760 mmHg | [1] |

| Flash Point | 171.3 °C | |

| Purity | Typically ≥95% | [2] |

Synthesis and Characterization

Caption: Proposed synthesis workflow for 2-Acetamido-1-nitro-3,5,6-trifluorobenzene.

Experimental Protocol: Proposed Synthesis of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene

This proposed protocol is based on the general method for the acetylation of anilines.[3][4]

Materials:

-

3,4,6-Trifluoro-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium acetate (optional, as base)

-

Hydrochloric acid (for workup)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 3,4,6-trifluoro-2-nitroaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane in a round-bottom flask.

-

Add a stoichiometric excess of acetic anhydride to the solution. A mild base like sodium acetate can be added to neutralize the acetic acid byproduct.[3]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Acetamido-1-nitro-3,5,6-trifluorobenzene.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Proposed Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show a singlet for the methyl protons of the acetamido group and signals in the aromatic region corresponding to the single proton on the benzene ring, likely showing coupling to the adjacent fluorine atoms. The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | The spectrum should display signals for the carbonyl and methyl carbons of the acetamido group, as well as distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the fluorine, nitro, and acetamido substituents. Carbon-fluorine coupling would be observed.[5][6] |

| Mass Spectrometry | Electron ionization mass spectrometry would likely show the molecular ion peak. Characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[7][8][9][10][11] Fragmentation of the acetamido group may also be observed. |

| HPLC | A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid for improved peak shape) would be a suitable starting point for purity analysis.[12][13][14][15][16] |

Biological Properties and Potential Applications

There is currently no direct experimental data available in the public domain regarding the biological activity of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene. However, based on the known activities of structurally similar compounds, some potential biological effects can be inferred.

Antimicrobial Activity

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a structurally related compound, demonstrated antibacterial activity against Klebsiella pneumoniae.[17] This suggests that N-phenylacetamide derivatives containing nitro and halogen substituents may possess antimicrobial properties. The trifluoro substitution in the target compound could potentially enhance this activity.[18][19] Further research is warranted to evaluate the antimicrobial spectrum of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene.

Cytotoxicity

Fluorinated and nitroaromatic compounds are known to exhibit a range of biological activities, including cytotoxicity.[20][21][22][23] The presence of multiple electron-withdrawing groups on the aromatic ring can influence the molecule's interaction with biological macromolecules and its metabolic fate. It is plausible that 2-Acetamido-1-nitro-3,5,6-trifluorobenzene could exhibit cytotoxic effects, and this should be investigated in relevant cell lines.

Metabolic Pathways

The metabolic fate of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene has not been experimentally determined. However, based on studies of related compounds, several metabolic transformations can be predicted. The nitro group can undergo reduction to form amino metabolites.[24] The acetamido group can be hydrolyzed to the corresponding aniline.[25] The aromatic ring may be subject to hydroxylation, and the fluorine atoms could potentially influence the regioselectivity of these metabolic reactions.[26][27][28] A logical diagram of potential metabolic transformations is presented below.

Caption: Potential metabolic pathways of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene.

Conclusion and Future Directions

2-Acetamido-1-nitro-3,5,6-trifluorobenzene is a compound with well-defined physicochemical properties but limited characterization in terms of its synthesis, analytical methodology, and biological activity. The proposed synthesis and analytical methods in this guide provide a solid foundation for further experimental work. The structural similarities to compounds with known antimicrobial and cytotoxic activities suggest that this molecule could be a valuable subject for further investigation in drug discovery and development. Future research should focus on the experimental validation of the proposed synthesis, the development of specific analytical protocols, and a thorough evaluation of its biological properties, including its antimicrobial spectrum, cytotoxicity, and metabolic fate. Such studies will be crucial in determining the potential of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene as a building block for novel therapeutic agents or agrochemicals.

References

- 1. CAS#:388-11-4 | N-(3,4,6-trifluoro-2-nitro-phenyl)acetamide | Chemsrc [chemsrc.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. bg.copernicus.org [bg.copernicus.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. lcms.cz [lcms.cz]

- 15. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Investigation of the metabolic fate of dihydrocaffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl 2-nitro-3,4,6-trifluoroaniline

Executive Summary

N-Acetyl 2-nitro-3,4,6-trifluoroaniline is a fluorinated, nitrated, and acetylated aromatic amine. Its structure suggests potential applications as an intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of electron-withdrawing fluorine and nitro groups on the aniline ring is expected to significantly influence its chemical reactivity and physical properties. This document provides a comprehensive overview of its predicted characteristics, potential synthesis routes, and safety considerations.

Predicted Physicochemical Properties

The properties of N-Acetyl 2-nitro-3,4,6-trifluoroaniline are inferred from analogous compounds. The introduction of fluorine atoms generally increases lipophilicity and metabolic stability. The nitro group is a strong electron-withdrawing group, and the acetyl group modifies the amine's reactivity and solubility.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C8H4F3N2O3 | |

| Molecular Weight | 252.13 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar acetylated anilines. |

| Melting Point | Expected to be in the range of 150-200 °C | N-Acetyl-m-nitroaniline has a melting point of 154-158 °C. The additional fluorine atoms would likely increase this value.[1] |

| Boiling Point | High, with probable decomposition | Aromatic nitro compounds often have high boiling points. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., acetone, DMSO, DMF) and have low solubility in water. | Based on the properties of similar aromatic compounds. |

| CAS Number | Not assigned. | A specific CAS number for this compound was not found. |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Features |

| 1H NMR | Aromatic proton signal (singlet or complex multiplet), N-H proton signal (broad singlet), and a methyl proton signal from the acetyl group (singlet around 2.2 ppm). |

| 13C NMR | Signals for the aromatic carbons (with C-F couplings), the carbonyl carbon of the acetyl group, and the methyl carbon of the acetyl group. |

| 19F NMR | Three distinct signals for the fluorine atoms, each showing coupling to each other and to the aromatic proton. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide), aromatic C-H stretching, C-F stretching, and N-O stretching (nitro group). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Potential Synthesis Pathway

A plausible synthetic route to N-Acetyl 2-nitro-3,4,6-trifluoroaniline would likely involve a two-step process starting from 2,3,5-trifluoroaniline. The first step would be the acetylation of the amino group, followed by the nitration of the aromatic ring. The directing effects of the substituents would need to be carefully considered to achieve the desired regiochemistry.

Caption: Proposed two-step synthesis of N-Acetyl 2-nitro-3,4,6-trifluoroaniline.

Predicted Reactivity and Chemical Behavior

The chemical behavior of N-Acetyl 2-nitro-3,4,6-trifluoroaniline will be governed by the interplay of its functional groups.

Caption: Influence of substituents on the aniline core's reactivity.

-

Aromatic Ring: The trifluoro and nitro substituents are strongly electron-withdrawing, making the aromatic ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution and makes it susceptible to nucleophilic aromatic substitution, potentially displacing one of the fluorine atoms.

-

Amide Group: The N-H proton of the acetylamino group is expected to be more acidic than in acetanilide due to the electron-withdrawing effects of the ring substituents. The amide bond can be hydrolyzed under acidic or basic conditions.

-

Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, which would provide a route to di-amino derivatives.

Potential Applications in Research and Development

Given its predicted chemical nature, N-Acetyl 2-nitro-3,4,6-trifluoroaniline could be a valuable building block in several areas:

-

Pharmaceuticals: Fluorinated and nitrated aromatic compounds are common motifs in drug candidates. The unique substitution pattern could be explored for the synthesis of novel bioactive molecules.

-

Agrochemicals: Many modern herbicides and pesticides contain fluorinated and nitrated aromatic rings.

-

Materials Science: The electron-deficient nature of the aromatic ring could be utilized in the design of new electronic materials or polymers with specific properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Acetyl 2-nitro-3,4,6-trifluoroaniline is not available, the safety precautions should be based on related hazardous compounds.

Hazard Classification (Predicted):

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar nitro- and fluoroanilines.[2][3]

-

Skin/Eye Irritation: Expected to cause skin and serious eye irritation.[3][4]

-

Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]

-

Aquatic Toxicity: Potentially harmful or toxic to aquatic life with long-lasting effects.[3]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-Acetyl 2-nitro-3,4,6-trifluoroaniline represents an interesting, albeit currently uncharacterized, chemical entity. The convergence of fluoro, nitro, and acetyl functionalities on an aniline scaffold suggests a rich and complex chemical profile. Researchers and drug development professionals may find this compound to be a valuable intermediate for accessing novel chemical space. However, all work with this compound should be preceded by a thorough risk assessment and conducted with appropriate safety measures, assuming a hazardous nature based on its structural analogues. Further experimental work is required to validate the predicted properties and explore the full potential of this molecule.

References

In-depth Technical Guide: The Mechanism of Action of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

An extensive search of scientific literature and databases has revealed no available information on the mechanism of action, biological activity, or associated signaling pathways for the compound N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

While the chemical structure of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is defined, there is a notable absence of published research detailing its biological effects. Scientific inquiry into this specific molecule appears to be limited or has not been disclosed in publicly accessible resources.

This lack of data prevents the creation of a comprehensive technical guide as requested. Key components such as quantitative data on its biological activity (e.g., IC50, Ki values), detailed experimental protocols from cited studies, and the elucidation of any signaling pathways it may modulate are not available. Consequently, the mandatory requirements for data presentation in tables and the creation of Graphviz diagrams for signaling pathways cannot be fulfilled.

Research on structurally related acetamide derivatives offers potential, albeit speculative, avenues for future investigation. Studies on other halogenated and nitrated phenylacetamides have revealed a range of biological activities, including:

-

Antitubercular Activity: Certain 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated inhibitory effects against Mycobacterium tuberculosis.

-

Antibacterial Activity: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae.

-

Anticancer Activity: Some 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis in cancer cell lines.

It is crucial to emphasize that these findings pertain to structurally distinct molecules. The specific combination and positioning of the trifluoro and nitro groups on the phenyl ring of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide would significantly influence its physicochemical properties and, consequently, its interaction with biological targets. Therefore, extrapolating the mechanism of action from these related compounds would be scientifically unsound.

Further research, including initial biological screening, target identification studies, and subsequent mechanistic investigations, would be necessary to elucidate the pharmacological profile of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. Until such studies are conducted and published, its mechanism of action remains unknown.

Methodological & Application

Application Notes and Protocols for the Synthesis of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis involves the acetylation of 3,4,6-Trifluoro-2-nitroaniline using acetic anhydride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization.

Introduction

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated nitroaromatic compound. The presence of fluorine atoms and a nitro group can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a key building block in the development of novel pharmaceuticals and agrochemicals. The acetylation of the amino group in 3,4,6-Trifluoro-2-nitroaniline is a common strategy to modulate its reactivity in subsequent synthetic steps. This protocol details a standard laboratory procedure for this transformation.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3,4,6-Trifluoro-2-nitroaniline | 361-39-7 | C₆H₃F₃N₂O₂ | 192.10 | Yellow to orange powder | 58 - 62 |

| n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | 388-11-4 | C₈H₅F₃N₂O₃ | 234.13 | Not Reported | Not Reported |

Experimental Protocol: Synthesis of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

This protocol is based on established methods for the acetylation of aromatic amines.[1][2][3][4]

Materials and Reagents:

-

3,4,6-Trifluoro-2-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter flask

-

Vacuum source

-

pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,6-Trifluoro-2-nitroaniline (1.0 eq) in glacial acetic acid.

-

Addition of Acetic Anhydride: To the stirred solution, slowly add acetic anhydride (1.2 eq) via a dropping funnel at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with constant stirring.

-

Precipitation and Filtration: A precipitate of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.